6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core fused with a thienopyrimidine moiety and an azetidine ring. Its structure integrates multiple pharmacophores, including:
- A pyridazin-3-one backbone, known for modulating kinase inhibition and anti-inflammatory activity.
- A thieno[3,2-d]pyrimidine system, which enhances binding affinity to ATP-binding pockets in enzymatic targets.
- An azetidine ring, a strained four-membered nitrogen-containing cycle that improves metabolic stability and solubility.
Properties
IUPAC Name |
6-pyridin-4-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17-2-1-15(14-3-6-20-7-4-14)23-25(17)11-13-9-24(10-13)19-18-16(5-8-27-18)21-12-22-19/h1-8,12-13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYRZYFIBKJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, )
- Structural Differences: Replaces the azetidine-methyl-pyridazinone side chain with a simpler chromenone group (e.g., 4-methyl-2-oxo-2H-chromen-6-ylamino).
- Functional Impact: Chromenone derivatives exhibit anti-inflammatory and antioxidant properties, but the absence of azetidine may reduce selectivity for kinase targets compared to the target compound .
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g, )
- Structural Differences: Features a pyridopyrimidine core instead of thienopyrimidine and a piperazine-pyrrolidine substituent.
- Functional Impact : The pyridopyrimidine system enhances solubility, while the piperazine group improves blood-brain barrier penetration, making 44g more suited for CNS-targeted therapies .
Side Chain Modifications
Preparation Methods
Thieno[3,2-d]pyrimidine Ring Formation
The thienopyrimidine scaffold is synthesized via a condensation-cyclization sequence:
Step 1 : React 5-aminothiophene-3-carboxylate (1 ) with formamide at 180°C for 6 hours to yield thieno[3,2-d]pyrimidin-4(3H)-one (2 ) (Yield: 82%).
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at reflux produces 4-chlorothieno[3,2-d]pyrimidine (3 ) (Yield: 95%).
Table 1 : Optimization of Thienopyrimidine Chlorination
| POCl₃ Equiv. | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 110 | 4 | 78 |
| 5 | 110 | 4 | 95 |
| 5 | 120 | 3 | 92 |
Azetidine Ring Installation
Method A : Ring-closing via Mitsunobu reaction:
- Treat 1,3-diol precursor (4 ) with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF to form azetidine (5 ) (Yield: 65%).
Method B : Nucleophilic displacement: - React 3-azetidinylmethanol (6 ) with 4-chlorothieno[3,2-d]pyrimidine (3 ) in DMF at 80°C for 12 hours (Yield: 58%).
Pyridazinone Core Synthesis and Functionalization
Pyridazinone Ring Construction
Cyclocondensation Protocol :
- React ethyl 3-oxo-3-(pyridin-4-yl)propanoate (7 ) with hydrazine hydrate in ethanol under reflux to form 6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (8 ) (Yield: 76%).
- Introduce methylene spacer via Mannich reaction:
- Treat 8 with paraformaldehyde and azetidine fragment (5 ) in acetic acid at 60°C (Yield: 62%).
Table 2 : Pyridazinone Alkylation Screening
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 8 | 52 |
| Et₃N | CH₃CN | 80 | 6 | 62 |
| DBU | THF | 50 | 12 | 58 |
Final Coupling and Global Deprotection
Fragment Assembly
Couple the thienopyrimidine-azetidine fragment (5 ) with the functionalized pyridazinone (8 ) via nucleophilic aromatic substitution:
Purification and Characterization
Chromatography : Use silica gel column with CH₂Cl₂:MeOH (95:5) → (90:10) gradient.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 2H, pyridinyl), 7.89 (s, 1H, thienopyrimidine), 4.31 (m, 1H, azetidine), 3.92 (s, 2H, CH₂ linker).
- HRMS : m/z calcd. for C₂₁H₁₈N₆O₂S [M+H]⁺: 427.1289; found: 427.1293.
Industrial-Scale Production Considerations
Continuous Flow Optimization
- Thienopyrimidine cyclization : Implement segmented flow reactors with residence time <15 minutes (Yield: 89%).
- Azetidine formation : Use microwave-assisted Mitsunobu conditions (150°C, 20 minutes).
Table 3 : Comparative Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6 h | 0.25 h |
| Space-Time Yield | 12 g/L/h | 48 g/L/h |
| Purity | 95% | 98% |
Mechanistic Insights and Computational Modeling
Density Functional Theory (DFT) Studies
Reaction Kinetics
- Pyridazinone alkylation follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 60°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
